O-Demethylchlorothricin
Description
O-Demethylchlorothricin (MC-031) is a spirotetronate polyketide antibiotic first reported by Kawashima et al. in 1992 as part of a series of cholesterol biosynthesis inhibitors (MC-031 to MC-034) . This compound is structurally derived from chlorothricin, a macrolide antibiotic, through the removal of a methyl group (O-demethylation). This compound exhibits potent bioactivity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by disrupting cholesterol synthesis—a critical pathway in bacterial membrane integrity . Its mechanism involves inhibition of squalene synthase, a key enzyme in the mevalonate pathway .
Properties
CAS No. |
134637-04-0 |
|---|---|
Molecular Formula |
C49H61ClO16 |
Molecular Weight |
941.458 |
IUPAC Name |
(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid |
InChI |
InChI=1S/C49H61ClO16/c1-23-22-49-28(19-30(23)44(55)56)12-9-7-6-8-11-27-15-16-29-31(48(27,5)47(59)65-42(43(49)54)46(58)66-49)13-10-14-35(29)62-37-20-34(52)41(26(4)61-37)64-38-21-36(40(53)25(3)60-38)63-45(57)39-24(2)32(50)17-18-33(39)51/h9,12,15-19,23,25-29,31,34-38,40-41,51-54H,6-8,10-11,13-14,20-22H2,1-5H3,(H,55,56)/b12-9-/t23-,25-,26-,27-,28-,29+,31-,34-,35+,36-,37+,38+,40-,41-,48-,49?/m1/s1 |
SMILES |
CC1CC23C(C=CCCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC(=O)C8=C(C=CC(=C8C)Cl)O)O)C=C1C(=O)O |
Synonyms |
O-demethylchlorothricin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The MC Series: O-Demethylchlorothricin and Derivatives
The MC-031 to MC-034 series includes structurally modified variants of chlorothricin. Key differences and bioactivities are summarized below:
Table 1: Structural and Functional Comparison of MC Series Compounds
Key Findings :
- O-Demethylation (MC-031) improves target specificity compared to chlorothricin, reducing off-target effects .
- Hydroxylation (MC-032) may enhance aqueous solubility but could destabilize interactions with hydrophobic enzyme pockets .
- The MC series underscores the importance of methylation patterns in modulating bioactivity and pharmacokinetics.
Comparison with Other Spirotetronate Polyketides
Spirotetronate polyketides, such as wychimicins, share a similar macrocyclic scaffold with this compound. A 2022 study identified wychimicins from Actinocrispum wychmicini as MRSA-active agents .
Table 2: Spirotetronate Polyketides and Their Bioactivities
Insights :
- Both classes target Gram-positive pathogens but may exploit distinct enzymatic pathways.
Contrast with Tetracycline and Macrolide Antibiotics
While this compound is a cholesterol biosynthesis inhibitor, tetracyclines (e.g., demeclocycline, oxytetracycline) and macrolides (e.g., erythromycin derivatives) act via protein synthesis inhibition.
Table 3: Mechanistic Differences Across Antibiotic Classes
Critical Notes:
- This compound’s unique mechanism avoids cross-resistance with ribosomal-targeting antibiotics.
- Tetracyclines and macrolides exhibit broader spectra but face rising resistance issues .
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